molecular formula C15H10FNO3S B15508592 7-(4-Fluoro-phenyl)-5-methyl-4-oxo-4,5-dihydro-thieno[3,4-C]pyridine-6-carboxylic acid

7-(4-Fluoro-phenyl)-5-methyl-4-oxo-4,5-dihydro-thieno[3,4-C]pyridine-6-carboxylic acid

Cat. No.: B15508592
M. Wt: 303.3 g/mol
InChI Key: KDYJVNXVIIAMBE-UHFFFAOYSA-N
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Description

7-(4-Fluoro-phenyl)-5-methyl-4-oxo-4,5-dihydro-thieno[3,4-C]pyridine-6-carboxylic acid is a heterocyclic compound featuring a fused thienopyridine core substituted with a 4-fluorophenyl group, a methyl group, and a carboxylic acid moiety. The thieno[3,4-C]pyridine scaffold incorporates sulfur and nitrogen atoms, distinguishing it from oxygen-containing analogs like pyrano-isoxazoles or furo-isoindoles.

Properties

Molecular Formula

C15H10FNO3S

Molecular Weight

303.3 g/mol

IUPAC Name

7-(4-fluorophenyl)-5-methyl-4-oxothieno[3,4-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C15H10FNO3S/c1-17-13(15(19)20)12(8-2-4-9(16)5-3-8)10-6-21-7-11(10)14(17)18/h2-7H,1H3,(H,19,20)

InChI Key

KDYJVNXVIIAMBE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=CSC=C2C1=O)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Heteroatoms: The thieno[3,4-C]pyridine core contains sulfur (thiophene) and nitrogen (pyridine), whereas pyrano-isoxazoles and furo-isoindoles () feature oxygen. Sulfur’s larger atomic size may enhance π-stacking interactions compared to oxygen analogs .
  • Substituent Effects : The 4-fluoro-phenyl group in the target compound increases electron-withdrawing effects compared to unsubstituted phenyl groups in . This could influence reactivity in electrophilic substitution or binding affinity .
  • Functional Groups : The free carboxylic acid in the target compound and ’s furo-isoindole derivative contrasts with esterified pyridinecarboxylic acids in . Carboxylic acids typically exhibit higher aqueous solubility but lower membrane permeability than esters .

Physicochemical Properties

Spectral Data

  • Target Compound : Expected IR peaks include C=O (carboxylic acid, ~1700 cm⁻¹) and C-F (1220–1150 cm⁻¹). ¹H NMR would show aromatic protons (δ 7.2–8.0 ppm) and methyl singlet (~δ 2.5 ppm).
  • Pyrano-isoxazoles (): IR confirmed acetyl (1730 cm⁻¹) and isoxazole (1600 cm⁻¹) groups. ¹H NMR resolved furyl protons at δ 6.3–7.4 ppm .
  • Furo-isoindole () : O-H stretching (carboxylic acid) observed at ~2500 cm⁻¹. X-ray diffraction revealed intermolecular O—H···O hydrogen bonds, enhancing crystal stability .

Comparison : The carboxylic acid in the target compound and ’s derivative likely share similar hydrogen-bonding capabilities, impacting solubility and crystal packing.

Q & A

Q. What are the optimized synthetic routes for 7-(4-fluoro-phenyl)-5-methyl-4-oxo-4,5-dihydro-thieno[3,4-C]pyridine-6-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer: A two-step synthesis approach is commonly employed:

Intermediate Formation : React methyl (Z)-2-(2,5-dichloro-6-fluoronicotinoyl)-3-((4-fluorophenyl)(methyl)amino)acrylate with K₂CO₃ or Cs₂CO₃ in 1,4-dioxane/water under reflux to form the intermediate.

Hydrolysis : Treat the intermediate with NaOH in a polar solvent (e.g., ethanol/water) to yield the final carboxylic acid derivative.

  • Critical Parameters :
    • Base Selection : Cs₂CO₃ increases nucleophilic substitution efficiency due to its stronger basicity .
    • Temperature : Reflux conditions (~80–100°C) minimize side reactions.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
  • Typical Yield : ~63–68% overall .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • 1H/13C/19F NMR : Confirm regiochemistry and fluorine substitution. For example, the 4-fluoro-phenyl group shows distinct 19F NMR shifts at ~-110 to -115 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C₁₆H₁₁FNO₃S) with <2 ppm error .
  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area under the curve) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

Answer: Discrepancies often arise from:

  • Polymorphism : Use differential scanning calorimetry (DSC) and X-ray crystallography to identify crystalline forms affecting solubility .
  • Ionization State : Measure pH-dependent solubility (e.g., pKa via potentiometric titration). The carboxylic acid group (pKa ~3.5–4.0) enhances solubility in alkaline buffers .
  • Methodology : Standardize shake-flask assays at 25°C with equilibration for 24 hours. Validate via UV/Vis or LC-MS quantification .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological targets (e.g., kinase inhibition)?

Answer:

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., c-Met, EGFR) using ATP-competitive assays. IC₅₀ values <100 nM suggest high potency .
  • Molecular Dynamics (MD) Simulations : Model interactions with catalytic domains (e.g., c-Met ATP-binding pocket). Key residues (e.g., Met1160, Tyr1159) may form hydrogen bonds with the carboxylic acid group .
  • Mutagenesis Studies : Validate binding by introducing point mutations (e.g., Tyr1159Ala) and assessing activity loss via fluorescence polarization assays .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising potency?

Answer:

  • Modifications :
    • Thienopyridine Core : Introduce electron-withdrawing groups (e.g., -CF₃ at position 5) to reduce CYP450-mediated oxidation .
    • Carboxylic Acid Bioisosteres : Replace with tetrazole or acyl sulfonamide to enhance plasma stability .
  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion over 60 minutes .
    • CYP Inhibition : Screen for CYP3A4/2D6 inhibition using fluorescent probes .

Q. What computational methods are suitable for predicting off-target interactions and toxicity?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to screen against the PDBe-KB database. Prioritize targets with docking scores <-8.0 kcal/mol .
  • ADMET Prediction : Employ QSAR models (e.g., SwissADME, ProTox-II) to estimate:
    • hERG Inhibition Risk : Flag compounds with predicted IC₅₀ <1 μM .
    • Hepatotoxicity : Identify structural alerts (e.g., thiophene rings) via decision trees .

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